molecular formula C7H16ClNO2 B6609784 (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride CAS No. 2866254-38-6

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B6609784
CAS No.: 2866254-38-6
M. Wt: 181.66 g/mol
InChI Key: XECJIATUVKSPRY-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxypropan-2-yl group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reaction: The hydroxypropan-2-yl group is introduced via a substitution reaction. This step often involves the use of a suitable alkylating agent in the presence of a base to facilitate the nucleophilic substitution.

    Chirality Induction: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials to ensure the desired (3S,5S) configuration.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to an alkane, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in studies involving enzyme interactions and protein-ligand binding due to its chiral nature.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride: This is the enantiomer of the compound and may exhibit different biological activities due to its opposite stereochemistry.

    (3S,5S)-5-(2-hydroxyethyl)pyrrolidin-3-ol hydrochloride: This compound has a similar structure but with an ethyl group instead of a hydroxypropan-2-yl group, which can affect its reactivity and interactions.

Uniqueness

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form specific interactions with molecular targets makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,10)6-3-5(9)4-8-6;/h5-6,8-10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECJIATUVKSPRY-GEMLJDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC(CN1)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1C[C@@H](CN1)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.